molecular formula C14H16N2O B2874252 N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide CAS No. 2411310-10-4

N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide

Cat. No. B2874252
CAS RN: 2411310-10-4
M. Wt: 228.295
InChI Key: SMYIBIFILUMBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In

Scientific Research Applications

N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against certain viruses, such as the human immunodeficiency virus (HIV). In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anticancer effects. Topoisomerases are enzymes that are involved in the regulation of DNA replication and transcription, and inhibition of topoisomerase activity has been shown to have antiviral effects.
Biochemical and Physiological Effects:
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of drugs with improved efficacy and selectivity. However, one limitation of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide involves a series of chemical reactions. The starting materials for the synthesis are 3-bromopyridine and cyclobutanone. The first step involves the reaction of 3-bromopyridine with sodium hydride to form a pyridine anion. The pyridine anion then undergoes a nucleophilic substitution reaction with cyclobutanone to form a cyclobutylpyridine intermediate. The intermediate is then reacted with methylamine and propargyl bromide to form N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide.

properties

IUPAC Name

N-methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-5-14(17)16(2)13-8-12(9-13)11-6-4-7-15-10-11/h4,6-7,10,12-13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYIBIFILUMBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.